molecular formula C25H27N3O5S B11075081 ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11075081
M. Wt: 481.6 g/mol
InChI Key: AOHNRVHGVIKLKR-UHFFFAOYSA-N
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Description

Ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzoate ester, a thiazinan ring, and a cyclopropyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS) for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoate esters and thiazinan derivatives, such as:

Uniqueness

Ethyl 4-({(2Z)-3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate is unique due to its specific structural features, including the cyclopropyl group and the thiazinan ring.

Properties

Molecular Formula

C25H27N3O5S

Molecular Weight

481.6 g/mol

IUPAC Name

ethyl 4-[[3-cyclopropyl-6-[(4-ethoxyphenyl)carbamoyl]-4-oxo-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C25H27N3O5S/c1-3-32-20-13-9-17(10-14-20)26-23(30)21-15-22(29)28(19-11-12-19)25(34-21)27-18-7-5-16(6-8-18)24(31)33-4-2/h5-10,13-14,19,21H,3-4,11-12,15H2,1-2H3,(H,26,30)

InChI Key

AOHNRVHGVIKLKR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)C4CC4

Origin of Product

United States

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